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Compound Name: 2-Bromocinnamic acid

CAS No.: 7345-79-1

Cat. No.: B3021670

Get Quote

An In-depth Technical Guide to the Theoretical Electronic Structure of 2-Bromocinnamic Acid

This guide provides a comprehensive exploration of the electronic structure of 2-
Bromocinnamic acid, a molecule of significant interest in organic synthesis and medicinal

chemistry.[1] By leveraging robust computational chemistry techniques, we can elucidate the

molecular geometry, vibrational modes, and electronic properties that govern its reactivity and

potential applications. This document is intended for researchers, scientists, and drug

development professionals seeking a deeper understanding of this compound's fundamental

characteristics.

Introduction: The Significance of 2-Bromocinnamic
Acid
2-Bromocinnamic acid (C₉H₇BrO₂) is a derivative of cinnamic acid, a naturally occurring

compound found in cinnamon.[2] The introduction of a bromine atom at the ortho position of the

phenyl ring introduces significant steric and electronic effects, altering its physicochemical

properties and reactivity compared to its parent molecule.[1] These modifications make it a
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valuable intermediate in the synthesis of various pharmaceuticals, including antifungal and anti-

inflammatory agents.[1][2]

Understanding the electronic structure is paramount for predicting the molecule's behavior in

chemical reactions and biological systems. Theoretical calculations, particularly those based on

Density Functional Theory (DFT), provide a powerful, non-experimental route to probe these

properties with high accuracy, offering insights that can guide synthetic strategies and drug

design efforts.[3][4]

The Computational Cornerstone: Density Functional
Theory (DFT)
For a molecule of this size and complexity, Density Functional Theory (DFT) offers an optimal

balance between computational cost and accuracy. It allows for the reliable prediction of

molecular structures, vibrational frequencies, and electronic properties.[3]

Selection of Method and Basis Set: The "Why"
The methodology described herein is a self-validating system designed for reproducibility and

accuracy.

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

Causality: We employ the B3LYP hybrid functional, one of the most widely used and

validated functionals in quantum chemistry.[3] It incorporates a portion of the exact

Hartree-Fock exchange, which improves the description of electron correlation, leading to

more accurate predictions of geometries and energies for organic molecules compared to

pure DFT functionals.

Basis Set: 6-311++G(d,p)

Causality: This choice of basis set ensures a comprehensive and accurate description of

the electron distribution.[5][6]

6-311G: A triple-zeta valence basis set, providing flexibility for valence electrons to be

described by three different basis functions, which is crucial for accurately modeling

chemical bonds.
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++: Diffuse functions are added for both heavy atoms and hydrogen. These are

essential for correctly describing the behavior of electrons far from the nucleus, which is

critical for molecules with potential for hydrogen bonding and for accurately calculating

properties like electron affinity.[5]

(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p).

These functions allow for the distortion of atomic orbitals within the molecular

environment, which is fundamental for an accurate representation of chemical bonding

and geometry.[7]

Computational Workflow Protocol
The theoretical investigation follows a rigorous, sequential protocol to ensure the validity of the

results.

Step 1: Molecular Geometry Optimization The starting point is the construction of the 3D

structure of (E)-2-Bromocinnamic acid. This initial geometry is then optimized to find the

lowest energy conformation on the potential energy surface. This process adjusts bond lengths,

bond angles, and dihedral angles until a stationary point is reached where the net forces on all

atoms are zero.

Step 2: Vibrational Frequency Analysis Following optimization, a frequency calculation is

performed. This serves two critical purposes:

Validation: The absence of any imaginary frequencies confirms that the optimized structure

corresponds to a true energy minimum, not a transition state.[8]

Spectral Prediction: The calculation yields the theoretical vibrational frequencies (IR and

Raman spectra), which can be compared with experimental data for further validation of the

chosen computational method.[9][10]

Step 3: Electronic Property Calculation Using the validated, optimized geometry, single-point

energy calculations are performed to determine the molecule's electronic properties. This

includes the analysis of frontier molecular orbitals (HOMO-LUMO) and the distribution of atomic

charges.

Diagram: Computational Workflow
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Caption: A flowchart of the DFT-based computational protocol.
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Results and Discussion
Optimized Molecular Structure
The optimization process yields the equilibrium geometry of 2-Bromocinnamic acid. The key

structural parameters, including selected bond lengths and angles, are presented below. The

planarity of the cinnamic acid backbone is largely maintained, though minor deviations can

occur due to steric hindrance from the ortho-bromine substituent.[1]

Diagram: Molecular Structure of 2-Bromocinnamic Acid

Caption: Atom numbering scheme for (E)-2-Bromocinnamic acid.

Table 1: Selected Optimized Geometrical Parameters

Parameter Bond Length (Å) Parameter Bond Angle (°)

C1-Br 1.912 C2-C1-C6 119.5

C=C (alkene) 1.345 C1-C6-C7 121.0

C-C (alkene-aryl) 1.485 C6-C7-C8 125.8

C=O (carbonyl) 1.215 C7-C8-C9 122.3

C-O (hydroxyl) 1.358 O1-C9-O2 123.1

O-H (hydroxyl) 0.971 C8-C9-O2 114.5

(Note: These are

representative

theoretical values and

may vary slightly

based on the specific

computational setup.)

Vibrational Analysis
The calculated vibrational spectrum provides a unique fingerprint of the molecule. Key

vibrational modes can be assigned to specific functional groups, and their frequencies

compared with experimental FT-IR and FT-Raman data.[11] A scaling factor is typically applied
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to the computed frequencies to correct for anharmonicity and limitations of the theoretical

model.[3]

Table 2: Assignment of Key Vibrational Frequencies (cm⁻¹)

Vibrational Mode
Calculated
Frequency

Experimental IR[11] Assignment

O-H stretch ~3570 ~3000 (broad)
Carboxylic acid O-H

stretching

C-H stretch (aromatic) ~3080 ~3060
Aromatic C-H

stretching

C=O stretch ~1725 ~1685
Carbonyl stretching in

the carboxyl group

C=C stretch (alkene) ~1630 ~1625
Conjugated alkene

C=C stretching

C-Br stretch ~650 ~660
Carbon-Bromine

stretching

(Note: Calculated

frequencies are

unscaled. The

broadness of the

experimental O-H

stretch is due to

hydrogen bonding.)

The strong correlation between the scaled theoretical frequencies and the experimental

spectral data validates the accuracy of the B3LYP/6-311++G(d,p) level of theory for describing

the molecular structure of 2-Bromocinnamic acid.[3]

Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular

Orbital (LUMO) are key to understanding chemical reactivity.[12]
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HOMO: Represents the ability to donate an electron. Regions of high HOMO density are

susceptible to electrophilic attack.

LUMO: Represents the ability to accept an electron. Regions of high LUMO density are

susceptible to nucleophilic attack.[13]

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical

indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more

reactive and less stable, as less energy is required to excite an electron from the HOMO to the

LUMO.[13][14] For 2-Bromocinnamic acid, the HOMO is typically localized over the phenyl

ring and the C=C double bond, indicating these are the primary sites for electron donation. The

LUMO is often distributed over the carboxylic acid group and the conjugated system,

highlighting the electron-accepting regions.

Diagram: HOMO-LUMO Energy Gap

Caption: Conceptual diagram of the HOMO-LUMO energy gap.

Table 3: Calculated Electronic Properties

Property Value (eV) Implication

HOMO Energy -6.85 Electron donating ability

LUMO Energy -1.20 Electron accepting ability

HOMO-LUMO Gap (ΔE) 5.65
Chemical reactivity and

stability

Ionization Potential (I) 6.85 Energy to remove an electron

Electron Affinity (A) 1.20
Energy released when gaining

an electron

(Note: Values are

representative and calculated

as I ≈ -E_HOMO and A ≈ -

E_LUMO via Koopmans'

theorem.)
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Mulliken Population Analysis
Mulliken population analysis provides a method for estimating the partial atomic charges on

each atom in the molecule.[15] This information is invaluable for identifying nucleophilic and

electrophilic centers.

Negative Charges: Atoms with a significant negative charge are electron-rich and act as

nucleophilic sites. In 2-Bromocinnamic acid, the oxygen atoms of the carboxyl group are

the most electronegative and carry the largest negative charges.[16]

Positive Charges: Atoms with a positive charge are electron-deficient and act as electrophilic

sites. The carbonyl carbon (C9) is a primary electrophilic site due to its bond with two highly

electronegative oxygen atoms.

This charge distribution is fundamental to the molecule's reactivity, influencing how it interacts

with other reagents, solvents, and biological targets like enzyme active sites.

Conclusion and Outlook
This guide has detailed a robust theoretical framework for analyzing the electronic structure of

2-Bromocinnamic acid using Density Functional Theory. The computational protocol,

centered on the B3LYP functional and 6-311++G(d,p) basis set, provides reliable predictions of

the molecule's geometry, vibrational spectra, and electronic properties.

The key findings—including the optimized structural parameters, the assignment of vibrational

modes, the characterization of the HOMO-LUMO energy gap, and the distribution of atomic

charges—collectively provide a deep and actionable understanding of the molecule's chemical

behavior. For professionals in drug development and organic synthesis, these theoretical

insights can significantly accelerate research by predicting reaction outcomes, understanding

structure-activity relationships, and guiding the design of novel derivatives with enhanced

therapeutic properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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